molecular formula C44H59N5O8 B1266299 {Boc}-Phe-Leu-Phe-Leu-Phe CAS No. 66556-73-8

{Boc}-Phe-Leu-Phe-Leu-Phe

Numéro de catalogue: B1266299
Numéro CAS: 66556-73-8
Poids moléculaire: 786.0 g/mol
Clé InChI: NGNZQSPFQJCBJQ-DWCHZDDLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine, also known as BOC-PHE-D-LEU-PHE-D-LEU-PHE-OH, primarily targets the formyl peptide receptor and the lipoxin A4 receptor . These receptors play a crucial role in the immune response, particularly in the chemotaxis of neutrophils.

Mode of Action

This compound acts as an antagonist for the formyl peptide and lipoxin A4 receptors . By binding to these receptors, it inhibits their activation and subsequent signaling pathways. This results in a decrease in the chemotactic response of neutrophils, reducing their migration towards sites of inflammation.

Biochemical Pathways

The antagonistic action of BOC-PHE-D-LEU-PHE-D-LEU-PHE-OH on the formyl peptide and lipoxin A4 receptors affects several biochemical pathways. One of the key pathways is the diacylglycerol (DAG) pathway . DAG is a second messenger that plays a vital role in signal transduction, particularly in the activation of protein kinase C . By inhibiting the formyl peptide receptor, this compound reduces the production of DAG, thereby affecting the downstream signaling events.

Result of Action

The primary result of BOC-PHE-D-LEU-PHE-D-LEU-PHE-OH’s action is the reduction in neutrophil chemotaxis . By inhibiting the formyl peptide and lipoxin A4 receptors, it decreases the migration of neutrophils towards sites of inflammation. This can have significant effects on the immune response, potentially reducing inflammation and tissue damage.

Analyse Biochimique

Biochemical Properties

Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine plays a significant role in biochemical reactions, particularly as an antagonist of formyl peptide receptors. These receptors are part of the G protein-coupled receptor family and are involved in various immune responses . The compound interacts with formyl peptide receptors, inhibiting their activity and thereby modulating the immune response. This interaction is crucial for understanding the signaling mechanisms and pathways that govern immune cell activation and response .

Cellular Effects

The effects of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine on cells are profound, particularly in immune cells such as neutrophils. By inhibiting formyl peptide receptors, the compound can alter cell signaling pathways, affecting processes such as chemotaxis, degranulation, and superoxide production . These changes can influence gene expression and cellular metabolism, providing insights into the regulation of immune responses and potential therapeutic applications .

Molecular Mechanism

At the molecular level, butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine exerts its effects by binding to formyl peptide receptors, preventing their activation by natural ligands such as N-formylmethionyl-leucyl-phenylalanine . This binding inhibits downstream signaling pathways, including those involving diacylglycerol and protein kinase C, which are critical for various cellular responses . The compound’s ability to modulate these pathways highlights its potential as a tool for studying receptor-mediated signaling and immune cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods, allowing for prolonged observation of its effects on immune cells .

Dosage Effects in Animal Models

The effects of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine in animal models are dose-dependent. At lower doses, the compound effectively inhibits formyl peptide receptor activity without causing significant adverse effects . At higher doses, it can induce toxic effects, highlighting the importance of careful dosage optimization in experimental settings . Understanding the threshold and toxic effects of the compound is crucial for its safe and effective use in research .

Metabolic Pathways

Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is involved in metabolic pathways related to immune cell signaling. The compound interacts with enzymes and cofactors that regulate the production of signaling molecules such as diacylglycerol and inositol trisphosphate . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the regulation of immune responses and potential therapeutic targets .

Transport and Distribution

Within cells and tissues, butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its use in experimental settings .

Subcellular Localization

The subcellular localization of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, providing valuable insights into the regulation of immune cell function and signaling pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de {Boc}-Phe-Leu-Phe-Leu-Phe implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus commence par la fixation du premier acide aminé, la N-tert-butyloxycarbonyl-L-phénylalanine, à la résine. Les acides aminés suivants, la L-leucine et la L-phénylalanine, sont ajoutés étape par étape en utilisant des réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Une fois la chaîne peptidique terminée, le composé est clivé de la résine et purifié .

Méthodes de production industrielle

Dans un contexte industriel, la production de this compound suit des principes similaires à la SPPS, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour rationaliser le processus, assurant un rendement et une pureté élevés. L'utilisation de techniques de purification avancées, telles que la chromatographie liquide haute performance (HPLC), améliore encore la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

{Boc}-Phe-Leu-Phe-Leu-Phe subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec les récepteurs des peptides formylés (FPR). En se liant à ces récepteurs, le composé inhibe l'activité angiogénique des facteurs de croissance liés à l'héparine tels que le facteur de croissance endothélial vasculaire-A (VEGF-A). Cette interaction empêche la liaison du VEGF-A à son récepteur, VEGFR2, inhibant ainsi les voies de signalisation en aval impliquées dans l'angiogenèse .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

This compound est unique en raison de sa capacité à inhiber à la fois FPR1 et FPR2, ce qui en fait un outil polyvalent dans la recherche impliquant les récepteurs des peptides formylés. Son effet inhibiteur sur l'angiogenèse le distingue encore des autres composés similaires .

Activité Biologique

The compound {Boc}-Phe-Leu-Phe-Leu-Phe, also known as N-Boc-Phe-Leu-Phe-Leu-Phe or Boc-FLFLF, is a synthetic peptide that has garnered attention due to its biological activities, particularly as an antagonist of the formyl peptide receptor (FPR) family. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on angiogenesis, and implications in various physiological and pathological contexts.

  • Molecular Weight : 785.97 g/mol
  • Chemical Formula : C₄₄H₅₉N₅O₈
  • CAS Number : 148182-34-7
  • Solubility : Soluble in DMSO at 25°C.
  • Storage Conditions :
    • Powder: -20°C for 3 years; 4°C for 2 years.
    • In solvent: -80°C for 6 months; -20°C for 1 month .

This compound primarily acts as a nonselective antagonist of the N-formyl peptide receptors (FPR1 and FPR2). These receptors are G protein-coupled receptors that play crucial roles in immune response by mediating the recruitment and activation of leukocytes. By inhibiting these receptors, this compound can modulate inflammatory responses and potentially alter pain perception .

Angiogenesis Inhibition

Recent studies have demonstrated that this compound exhibits significant anti-angiogenic properties. It has been shown to inhibit the angiogenic activity of heparin-binding vascular endothelial growth factor-A (VEGF-A165) without affecting the non-heparin-binding isoform VEGF-A121. This inhibition occurs through competitive interaction with the heparin-binding domain of VEGF-A165, preventing its binding to the VEGFR2 receptor and subsequent signaling pathways essential for angiogenesis .

Impact on Immune Responses

The compound has been utilized to assess the role of FPRs in various physiological conditions. For example, it has been shown to abolish the beneficial effects of other peptides in models of ischemia-reperfusion injury, indicating its potential use in studying inflammatory diseases . Furthermore, this compound has been implicated in modulating pain responses by increasing pain effects and inhibiting antinociceptive activities .

Study on Angiogenic Activity

In a study evaluating the effects of this compound on human endothelial cells, it was found that this compound effectively suppressed angiogenesis in vitro. The study utilized human umbilical vein endothelial cells (HUVECs) and demonstrated that treatment with this compound led to a significant reduction in cell proliferation and migration, key processes in angiogenesis .

In Vivo Studies

In vivo experiments using chick embryos and zebrafish models showed that this compound significantly inhibited neovascularization. These findings suggest its potential therapeutic applications in diseases characterized by excessive angiogenesis, such as cancer and chronic inflammatory conditions .

Comparative Analysis Table

PropertyThis compound
Molecular Weight785.97 g/mol
FPR AntagonismYes
Angiogenesis InhibitionYes
Pain ModulationYes
SolubilityDMSO
Storage Conditions-20°C (powder), -80°C (solvent)

Propriétés

IUPAC Name

(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNZQSPFQJCBJQ-DWCHZDDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216738
Record name Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66556-73-8
Record name Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{Boc}-Phe-Leu-Phe-Leu-Phe
Reactant of Route 2
{Boc}-Phe-Leu-Phe-Leu-Phe
Reactant of Route 3
{Boc}-Phe-Leu-Phe-Leu-Phe
Reactant of Route 4
Reactant of Route 4
{Boc}-Phe-Leu-Phe-Leu-Phe
Reactant of Route 5
Reactant of Route 5
{Boc}-Phe-Leu-Phe-Leu-Phe
Reactant of Route 6
Reactant of Route 6
{Boc}-Phe-Leu-Phe-Leu-Phe
Customer
Q & A

Q1: What is the primary mechanism of action of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH?

A1: Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH acts as a potent antagonist of the N-formyl peptide receptor 1 (FPR1) []. This receptor is found on immune cells like neutrophils and plays a crucial role in inflammatory responses. By blocking FPR1, this compound can inhibit neutrophil activation and subsequent inflammatory processes [, , ].

Q2: Can you elaborate on the structure-activity relationship (SAR) of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH and its analogs?

A2: Research suggests that modifications to the peptide sequence of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH can significantly affect its potency and selectivity for FPR1. For instance, substituting L-amino acids with their D-isomers can enhance resistance to enzymatic degradation and improve stability [].

Q3: What downstream effects occur upon Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH binding to FPR1?

A3: Binding of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH to FPR1 competitively inhibits the binding of natural agonists like N-formyl peptides []. This blockage disrupts downstream signaling cascades usually activated by FPR1, such as:

  • Inhibition of chemotaxis: Neutrophils are prevented from migrating towards the site of inflammation [, ].
  • Suppression of lysozyme release: The release of lysozyme, an enzyme involved in bacterial degradation, is reduced [].
  • Attenuation of intracellular calcium increase: The rapid influx of calcium ions into neutrophils, a crucial step in their activation, is inhibited [, ].

Q4: Are there any in vivo studies demonstrating the efficacy of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH?

A4: While specific studies on Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH are limited, research on its structural analogs, which also act as FPR1 antagonists, demonstrates their therapeutic potential in animal models. For example, in a rat model of ischemia-reperfusion-induced lung injury, administration of Ac2-26 (an active N-terminal peptide of Annexin A1, another FPR1 ligand) attenuated lung edema, inflammation, and tissue damage []. These effects were abolished by co-administration of Boc2, an FPR1 antagonist structurally similar to Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH, highlighting the role of FPR1 in these processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.